molecular formula C7H13Cl B12528273 5-Chloro-2,3-dimethylpent-2-ene CAS No. 820222-38-6

5-Chloro-2,3-dimethylpent-2-ene

Cat. No.: B12528273
CAS No.: 820222-38-6
M. Wt: 132.63 g/mol
InChI Key: XHHAFCGSODPCDJ-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethylpent-2-ene is an organic compound with the molecular formula C7H13Cl. It is a chlorinated derivative of 2,3-dimethylpent-2-ene, characterized by the presence of a chlorine atom attached to the second carbon of the pentene chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dimethylpent-2-ene typically involves the chlorination of 2,3-dimethylpent-2-ene. One common method is the addition of chlorine gas to 2,3-dimethylpent-2-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dimethylpent-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent like dichloromethane.

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

Major Products Formed

    Substitution: Formation of 5-hydroxy-2,3-dimethylpent-2-ene.

    Addition: Formation of 5,5-dibromo-2,3-dimethylpentane or 5-bromo-2,3-dimethylpentane.

    Oxidation: Formation of 5-chloro-2,3-dimethylpentan-2-one or 5-chloro-2,3-dimethylpentane-2,3-diol.

Scientific Research Applications

5-Chloro-2,3-dimethylpent-2-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethylpent-2-ene involves its interaction with various molecular targets. The chlorine atom and the double bond in the compound make it reactive towards nucleophiles and electrophiles. In biological systems, it can interact with enzymes and proteins, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpent-2-ene: The parent compound without the chlorine atom.

    5-Bromo-2,3-dimethylpent-2-ene: A brominated analog.

    5-Fluoro-2,3-dimethylpent-2-ene: A fluorinated analog.

Uniqueness

5-Chloro-2,3-dimethylpent-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom increases the compound’s electrophilicity, making it more reactive in substitution and addition reactions. This unique reactivity profile makes it valuable in various chemical syntheses and industrial applications.

Properties

CAS No.

820222-38-6

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

IUPAC Name

5-chloro-2,3-dimethylpent-2-ene

InChI

InChI=1S/C7H13Cl/c1-6(2)7(3)4-5-8/h4-5H2,1-3H3

InChI Key

XHHAFCGSODPCDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CCCl)C

Origin of Product

United States

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